![molecular formula C17H24N2O4 B1520342 Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 1235439-65-2](/img/structure/B1520342.png)
Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is a research compound. Its molecular formula is C17H24N2O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-4-5-14(19)11-22-15(20)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11,18H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.39 g/mol .Scientific Research Applications
Life Science Research
In life science research, this compound is utilized for its potential biological activity. It’s often used as a building block in the synthesis of more complex molecules that may have biological relevance. For example, it could be involved in the development of new pharmaceuticals that target specific proteins or enzymes within the body .
Material Science
In material science, the compound’s derivatives could be used to modify the surface properties of materials. This can be particularly useful in creating specialized coatings that may have improved interaction with biological systems, which is essential in the development of medical implants and biosensors .
Chemical Synthesis
As a reagent in chemical synthesis, Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is valuable for introducing the tert-butyl protected amino group into a molecular structure. This is a crucial step in synthesizing complex organic compounds, including potential new drugs and polymers .
Chromatography
In chromatography, this compound could be used to prepare stationary phases or as a standard in analytical methods. Its unique structure allows it to interact with a variety of substances, making it useful for separating and identifying different chemical entities .
Analytical Research
Analytical researchers might employ this compound in method development for detecting and quantifying pharmaceuticals. Its well-defined structure and properties make it an excellent candidate for use as a calibration standard in various analytical techniques .
Biological Activity Studies
The compound has been studied for a range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. These studies are crucial for discovering new therapeutic agents and understanding their mechanisms of action .
properties
IUPAC Name |
tert-butyl 2-[(4-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-4-5-14(19)11-22-15(20)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFXKYTGSVXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145139 | |
Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate | |
CAS RN |
1235439-65-2 | |
Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.